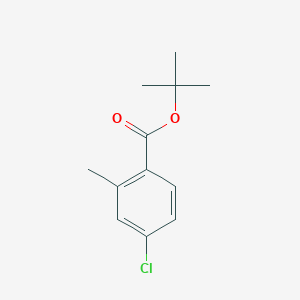

4-Chloro-2-methyl-benzoic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-chloro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNDTXOAXSLGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2-Methylbenzoic Acid Derivatives

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Chlorination | 4-methylbenzoic acid, organic solvent, Cl₂ gas, spotlight lamp irradiation | 0–10 | Until substitution complete | Mass ratio acid:solvent = 1.05–1.20:1 |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), organic solvent | -10 to 10 | Dropwise addition, stirring | Cooling required to control reaction |

| Esterification | Potassium tert-butoxide | Room temperature | Stirring until completion | Gradual warming after addition |

| Isolation | Solvent removal | Ambient | — | Solid product obtained |

Comparative Analysis of Preparation Methods

| Preparation Aspect | Method from CN1907948A (Patent) | Other Common Methods (Literature) |

|---|---|---|

| Raw Materials | 4-methylbenzoic acid, chlorine gas, thionyl chloride, potassium tert-butoxide | Various benzoic acid derivatives, acid chlorides, tert-butanol |

| Reaction Control | Cooling and irradiation for chlorination; controlled SOCl₂ addition | Often harsher conditions or less selective chlorination |

| Yield and Purity | High yield, mild conditions, easy isolation | Possible lower yields due to by-products |

| Industrial Suitability | Simple equipment, low cost, scalable | Some methods less amenable to scale-up |

| Side Reactions | Minimal due to controlled conditions | Possible over-chlorination or by-product formation |

Research Findings and Industrial Implications

- The described preparation method from patent CN1907948A emphasizes the use of mild, controlled chlorination combined with efficient esterification to produce high-purity 4-chloro-2-methyl-benzoic acid tert-butyl ester.

- The use of potassium tert-butoxide as the esterifying agent under mild temperature conditions avoids harsh acid catalysis, which can lead to side reactions or degradation.

- The process yields a solid product that can be isolated by simple solvent removal, facilitating downstream processing.

- The method's scalability and cost-effectiveness make it attractive for industrial production of this compound, especially as an intermediate for antitumor agents or other pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-benzoic acid tert-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-2-methyl-benzoic acid and tert-butyl alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major products are 4-chloro-2-methyl-benzoic acid and tert-butyl alcohol.

Scientific Research Applications

4-Chloro-2-methyl-benzoic acid tert-butyl ester is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: The compound is investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-benzoic acid tert-butyl ester involves its interaction with various molecular targets, depending on the specific application. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. The molecular pathways involved in these reactions are typically well-studied in organic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 4-Chloro-2-methyl-benzoic Acid Methyl Ester (CAS: 99585-12-3)

- Structure : Differs by the ester group (methyl instead of tert-butyl).

- Properties : The smaller methyl ester reduces steric hindrance and increases polarity compared to the tert-butyl analog. This may lower boiling points and improve aqueous solubility. However, the tert-butyl group offers better hydrolytic stability .

- Applications : Used in similar synthetic pathways but with different reaction kinetics due to ester group reactivity.

b) 4-Acetyl-2-bromo-benzoic Acid tert-Butyl Ester (CAS: 885269-93-2)

- Structure : Bromine replaces chlorine at the 4-position, and an acetyl group is added.

- Properties: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter reactivity (e.g., slower nucleophilic substitution). Predicted density: 1.331 g/cm³; boiling point: 376.7°C .

- Applications : Likely used in cross-coupling reactions due to bromine’s utility in Suzuki-Miyaura couplings.

Variations in the Ester Group

a) 3-Amino-4-methyl-benzoic Acid (2’-Chloro Ethyl) Ester

- Structure : Features a chloroethyl ester instead of tert-butyl.

- Properties: The chloroethyl group is more polarizable and reactive, increasing susceptibility to hydrolysis. The amino group at the 3-position introduces basicity, altering solubility in acidic conditions. Synthesized via nitro reduction and esterification .

- Applications: Potential use in prodrug formulations due to hydrolyzable ester linkages.

b) {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic Acid tert-Butyl Ester (CAS: 1353943-66-4)

- Structure : Combines a tert-butyl ester with a cyclohexyl ring and chloro-acetyl substituent.

- Properties : The cyclohexyl group adds conformational rigidity, while the chloro-acetyl moiety introduces electrophilic character. Molecular weight: 318.84; XLogP3: 2.7 (indicating moderate lipophilicity) .

- Applications : Likely serves as a building block in peptide mimetics or kinase inhibitors.

Complex Heterocyclic Derivatives

a) 4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic Acid tert-Butyl Ester (CAS: 1146080-70-7)

- Structure : Incorporates a piperazine ring and a ketone-linked 4-chlorophenyl group.

- Properties : The piperazine ring enhances water solubility at physiological pH. Molecular weight: 338.83; XLogP3: 3.0. The ketone group allows for further functionalization via reduction or Grignard reactions .

- Applications : Intermediate in antipsychotic or antiviral drug synthesis.

b) [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic Acid tert-Butyl Ester

- Structure : Pyrimidine and piperidine rings with a tert-butyl ester.

- Properties: The pyrimidine ring contributes to π-π stacking interactions, relevant in DNA-targeting agents. Molecular weight: Not explicitly stated, but estimated ~350–400 g/mol .

- Applications: Potential use in kinase inhibitors or nucleotide analogs.

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | XLogP3 | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 4-Chloro-2-methyl-benzoic acid tert-butyl ester | 1872907-39-5 | ~238.7 (calculated) | ~3.5 | 4-Cl, 2-CH₃, tert-butyl ester | High lipophilicity, hydrolytic stability |

| 4-Chloro-2-methyl-benzoic acid methyl ester | 99585-12-3 | ~200.6 (calculated) | ~2.8 | 4-Cl, 2-CH₃, methyl ester | Higher polarity, lower stability |

| 4-Acetyl-2-bromo-benzoic acid tert-butyl ester | 885269-93-2 | 299.16 | ~3.0 | 4-Br, 2-acetyl, tert-butyl ester | Predicted bp: 376.7°C; density: 1.331 g/cm³ |

| 4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester | 1146080-70-7 | 338.83 | 3.0 | Piperazine, 4-Cl-phenyl, ketone | Enhanced solubility via piperazine |

Biological Activity

4-Chloro-2-methyl-benzoic acid tert-butyl ester (CAS No. 1872907-39-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C12H15ClO2

- Molecular Weight : 226.70 g/mol

- IUPAC Name : 4-chloro-2-methylbenzoic acid tert-butyl ester

The compound features a chloro substituent at the para position and a tert-butyl ester group, contributing to its chemical reactivity and biological properties.

Anticancer Potential

Research indicates that this compound serves as an intermediate in the synthesis of anticancer agents. It has shown significant cytotoxicity against various human tumor cell lines, including models such as XF-498. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy.

Table 1: Cytotoxicity Data

The data indicates a dose-dependent response, with PC3 cells being more sensitive to treatment compared to DU145 cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. The chloro group may enhance lipophilicity, allowing better membrane penetration, while the tert-butyl ester group can influence metabolic stability.

- Induction of Apoptosis : The compound may trigger apoptotic pathways via mitochondrial dysfunction and activation of caspases.

- Inhibition of Proliferation : It has been observed to inhibit cell proliferation in a time-dependent manner, suggesting potential applications in cancer therapy.

Study on Antitumor Activity

A study conducted on various synthesized derivatives of this compound demonstrated its effectiveness against several cancer cell lines. The results highlighted its potential as a lead compound for developing new anticancer drugs.

Table 2: Summary of Antitumor Activity

| Compound | Target Cell Line | Observed Effect |

|---|---|---|

| 4-Chloro-2-methyl-benz. est. | MDA-MB-231 | High apoptosis rates |

| 4-Chloro-2-methyl-benz. est. | HCT-116 | Significant growth inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-chloro-2-methyl-benzoic acid tert-butyl ester, and how do reaction conditions influence yield?

- Methodology : The tert-butyl ester group is typically introduced via acid-catalyzed condensation of the carboxylic acid with tert-butanol or tert-butyl acetate (t-BuOAc). For substrates insoluble in organic solvents (e.g., amino acids), co-solubilization with fluorinated acids like trifluoroacetic acid (TFA) can enhance reactivity, though yields may remain low without optimized acid strength . Catalytic amounts of strong acids (e.g., HSO) or tert-butylating agents (e.g., BocO) are recommended for lab-scale synthesis .

- Critical Parameters : Monitor reaction pH, solvent polarity, and temperature. Excess tert-butanol or prolonged reaction times may lead to side reactions (e.g., ester hydrolysis).

Q. How does the tert-butyl group affect the compound’s stability under acidic or nucleophilic conditions?

- Stability Profile : The tert-butyl ester is resistant to nucleophiles and reducing agents but cleaved under strong acidic conditions (e.g., HCl in dioxane or TFA). This makes it suitable for stepwise synthesis requiring orthogonal protection strategies .

- Experimental Validation : Stability assays should include HPLC or TLC monitoring under varied pH (1–12) and temperature (25–80°C) to assess degradation kinetics .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid direct skin contact due to potential irritation .

- Storage : Store in airtight containers at room temperature, away from strong oxidizers and acids .

Advanced Research Questions

Q. How can conflicting data on reaction yields for tert-butyl ester formation be resolved?

- Troubleshooting Framework :

Solubility Analysis : Pre-dissolve the carboxylic acid in a polar aprotic solvent (e.g., DMF) or use phase-transfer catalysts to improve substrate accessibility .

Acid Catalyst Screening : Compare fluorinated acids (e.g., TFA) with sulfonic acids (e.g., TsOH) to balance solubility and catalytic efficiency .

Kinetic Studies : Use in-situ FTIR or NMR to monitor tert-butyl cation generation and intermediate stability .

Q. What advanced spectroscopic techniques validate the structural integrity of this compound?

- Analytical Workflow :

- NMR : H NMR (δ ~1.4 ppm for tert-butyl CH), C NMR (δ ~80 ppm for ester carbonyl) .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H] (exact mass calculated via CHClO: 226.08 g/mol).

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity >95% .

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in subsequent reactions?

- Mechanistic Insight : The bulky tert-butyl group directs electrophilic substitution to less hindered positions (e.g., para to Cl in the benzoic acid moiety). Computational modeling (DFT) can predict electronic and steric effects .

- Experimental Design : Perform comparative studies using methyl or benzyl esters to isolate steric vs. electronic contributions .

Data Contradiction and Optimization

Q. Why do solubility challenges persist in tert-butyl ester reactions, and how can they be mitigated?

- Root Cause : Low solubility of free carboxylic acids in nonpolar solvents limits tert-butyl cation accessibility.

- Solutions :

- Salt Formation : Generate acid-TFA salts to enhance organic-phase solubility .

- Microwave-Assisted Synthesis : Apply controlled heating to reduce reaction time and improve mixing .

Q. What are the limitations of current tert-butyl ester deprotection methods, and how can selectivity be improved?

- Deprotection Trade-offs : Strong acids (e.g., TFA) may degrade acid-sensitive functional groups.

- Alternative Strategies :

- Photocleavage : Use UV-light-sensitive protecting groups for orthogonal deprotection .

- Enzymatic Hydrolysis : Screen lipases or esterases for mild, selective cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.